3-Fluoro-4-n-propoxythiophenol
Description
3-Fluoro-4-n-propoxythiophenol is a substituted thiophenol derivative featuring a fluorine atom at the 3-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. The thiophenol moiety (-SH) confers distinct reactivity and acidity compared to phenol analogs, making it valuable in synthetic chemistry, particularly in polymer or pharmaceutical intermediates.
Properties
IUPAC Name |
3-fluoro-4-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-2-5-11-9-4-3-7(12)6-8(9)10/h3-4,6,12H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURLSSIAEKMZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-n-propoxythiophenol typically involves the following steps:
Propoxylation: The propoxy group can be introduced via nucleophilic substitution. This involves reacting the fluorinated thiophenol with propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 3-Fluoro-4-n-propoxythiophenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.
Types of Reactions:
Oxidation: 3-Fluoro-4-n-propoxythiophenol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-Fluoro-4-n-propoxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-n-propoxythiophenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The propoxy group increases its lipophilicity, facilitating its passage through cell membranes. These properties enable the compound to modulate enzyme activity and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Chlorine
- 3-Chloro-N-phenyl-phthalimide (): Replacing fluorine with chlorine in a phthalimide scaffold alters electronic properties. Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce electrophilicity but enhance thermal stability. This compound is used in polyimide synthesis, highlighting halogen-dependent monomer utility .
- 3-Fluoro-4-n-propoxythiophenol: Fluorine’s strong electron-withdrawing effect increases acidity (thiophenol pKa ~6 vs. phenol ~10) and influences regioselectivity in reactions like nucleophilic substitution.
Alkoxy Chain Length and Branching
- 3-Fluoro-4-isopropoxyphenyl Derivatives (): A related pyrazolopyrimidine derivative with an isopropoxy (-OCH(CH₃)₂) group exhibits a melting point of 122–124°C and molecular mass 600.2. Branched alkoxy groups may reduce crystallinity compared to linear n-propoxy chains, affecting solubility and melting behavior .
- Conversely, the n-propoxy group in 3-Fluoro-4-n-propoxythiophenol balances hydrophobicity and steric bulk .
Functional Group Variations: Thiophenol vs. Phenol
- 3-Fluoro-4-(octyloxy)phenol (): Phenol derivatives are less acidic (pKa ~10) than thiophenols, limiting their use in deprotonation-driven reactions. Thiophenols’ higher acidity enables easier generation of thiolate ions for coupling reactions .
- 3-(2-Fluorophenoxy)propanoic Acid (): This carboxylic acid derivative (C₉H₇FO₃) demonstrates the impact of fluorophenoxy groups on intermediate synthesis. Unlike thiophenols, its applications focus on chromanone precursors, emphasizing functional group-directed reactivity .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Synthetic Utility: Thiophenols like 3-Fluoro-4-n-propoxythiophenol are pivotal in forming disulfide bonds or metal complexes, but their instability may explain discontinued production .
- Alkoxy Chain Effects : Linear n-propoxy groups offer intermediate hydrophobicity, while longer chains (e.g., octyloxy) enhance lipid solubility but may complicate synthesis .
- Halogen Impact : Fluorine’s electronegativity improves electronic effects in electrophilic substitutions, whereas chlorine favors stability in high-temperature applications .
Biological Activity
3-Fluoro-4-n-propoxythiophenol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, including a fluorine atom and a propoxy group attached to a thiophenol ring. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular structure of 3-Fluoro-4-n-propoxythiophenol can be summarized as follows:
- Chemical Formula : CHFOS
- Molecular Weight : 220.29 g/mol
- Functional Groups :
- Thiophenol (–SH)
- Fluorine (–F)
- Propoxy group (–O–CH)
The presence of the fluorine atom is significant as it can enhance the compound's reactivity and interaction with biological targets. The propoxy group may influence solubility and bioavailability.
Potential Biological Interactions
- Enzyme Inhibition : Thiophenols can form covalent bonds with enzymes, potentially inhibiting their activity.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, suggesting that 3-Fluoro-4-n-propoxythiophenol may also exhibit this property.
- Ligand Activity : The compound may act as a ligand for metal ions, which could be relevant in drug design for targeting specific proteins.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinctive properties of 3-Fluoro-4-n-propoxythiophenol against structurally similar compounds.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluorothiophenol | Lacks propoxy group | Basic thiophenol structure |
| 3-n-Propoxythiophenol | Lacks fluorine atom | Contains propoxy but no fluorine |
| 4-Fluoro-3-methoxythiophenol | Contains methoxy instead of propoxy | Different functional group affecting reactivity |
| 3-Fluoro-4-morpholinoaniline | Contains morpholine moiety | Unique heterocyclic structure |
This table illustrates how the combination of a fluorine atom and a propoxy group in 3-Fluoro-4-n-propoxythiophenol may impart unique reactivity and potential biological activity compared to its analogs.
Case Studies and Research Findings
- Reactivity Studies : Interaction studies suggest that the fluorine atom enhances hydrogen bonding and electrostatic interactions with biological targets, which could modulate biological pathways .
- Synthesis Pathways : The synthesis of this compound typically involves introducing the propoxy group while maintaining the integrity of the thiophenol structure, which is crucial for preserving its biological activity .
- Potential Applications : Given its structural features, there is potential for further research into its pharmacological applications, particularly in drug development targeting specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
